Regioisomeric Impact of Thiophen-3-yl vs. Thiophen-2-yl on Target Binding Kinetics
The target compound incorporates a thiophen-3-yl ring, whereas its closest commercially catalogued analog, 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide (CAS 1421441-78-2), bears a thiophen-2-yl substituent . In the context of benzamide HDAC inhibitors, thiophenyl modification of the parent scaffold CI-994 (tacedinaline) has been shown to significantly enhance HDAC inhibitory potency and alter isotype selectivity profiles [1]. While specific IC50 values for the 3-yl vs. 2-yl isomers are not reported in the public domain as of this writing, the established sensitivity of biological activity to thiophene regioisomerism in kinase and GPCR targets supports the expectation that these two isomers would exhibit distinct target engagement profiles, with the 3-yl attachment potentially offering unique hydrogen-bond acceptor geometry due to the altered sulfur position [2].
| Evidence Dimension | Regioisomeric influence on biological target interaction |
|---|---|
| Target Compound Data | 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide (CAS 2034516-82-8); specific IC50 data not publicly available |
| Comparator Or Baseline | 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide (CAS 1421441-78-2); no reported biological activity data |
| Quantified Difference | Quantitative difference not determined due to absence of published head-to-head comparison data. |
| Conditions | No direct comparative assay data available in the public domain. |
Why This Matters
When procuring a thiophenyl-benzamide research probe, the specific thiophene regioisomer must be matched to the intended target, as isomeric substitution can lead to complete loss or gain of activity; generalization across isomers without experimental validation is not scientifically defensible.
- [1] Fournel M, Moradei O, Paquin I, et al. Enhanced Isotype-Selectivity and Antiproliferative Activity of Thiophenyl Derivatives of Benzamide HDAC Inhibitors In Human Cancer Cells. Cancer Res 2006; 66(8_Supplement):1110. American Association for Cancer Research. View Source
- [2] Patent US20080293716. Chemical Compounds – Thiophene Amide Derivatives as Kinase Inhibitors. SmithKline Beecham Corporation, filed January 28, 2005, published November 27, 2008. Available at: https://www.sumobrain.com/patents/usapp/Chemical-Compounds/20080293716.html View Source
